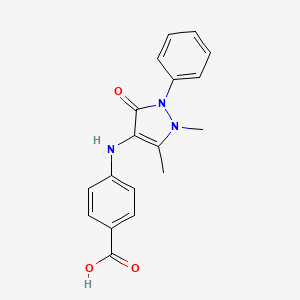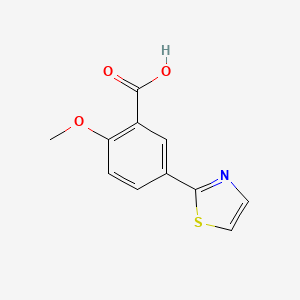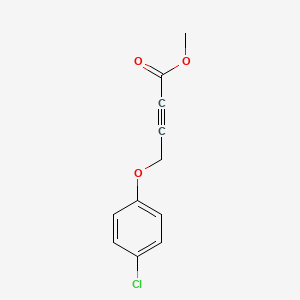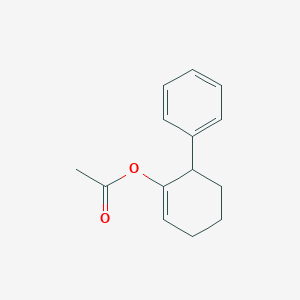
Xanthine, 3-hydroxy-7-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of xanthine derivatives, including 3-hydroxy-7-methylxanthine acetate, typically involves the modification of the xanthine scaffold. One common method is the classical synthesis using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Industrial production methods often employ microwave heating to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Xanthine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthine can lead to the formation of uric acid .
Wissenschaftliche Forschungsanwendungen
Xanthine, 3-hydroxy-7-methyl-, acetate has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of other biologically active compounds . In biology and medicine, it is studied for its potential as a bronchodilator and stimulant . Additionally, xanthine derivatives are investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties . In industry, these compounds are used in the development of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of xanthine derivatives involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels . This results in the activation of protein kinase A (PKA), which in turn inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes . Xanthine derivatives also antagonize adenosine receptors, contributing to their stimulant effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Xanthine, 3-hydroxy-7-methyl-, acetate can be compared with other xanthine derivatives such as caffeine, theobromine, and theophylline . While all these compounds share a similar purine base structure, they differ in their specific functional groups and pharmacological effects. For instance, caffeine is a more potent central nervous system stimulant compared to theobromine and theophylline . The unique acetate group in 3-hydroxy-7-methylxanthine acetate may confer distinct pharmacokinetic properties, making it a valuable compound for further research .
Eigenschaften
CAS-Nummer |
34618-16-1 |
|---|---|
Molekularformel |
C8H8N4O4 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
(7-methyl-2,6-dioxopurin-3-yl) acetate |
InChI |
InChI=1S/C8H8N4O4/c1-4(13)16-12-6-5(11(2)3-9-6)7(14)10-8(12)15/h3H,1-2H3,(H,10,14,15) |
InChI-Schlüssel |
OVUHDTLUVPEZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON1C2=C(C(=O)NC1=O)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


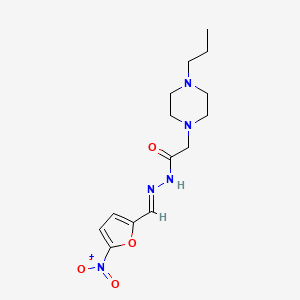
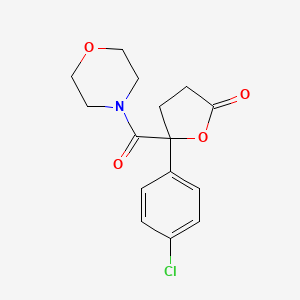

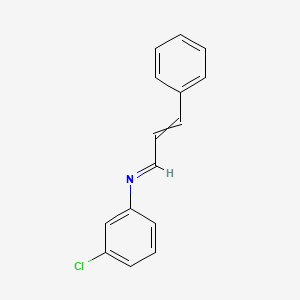
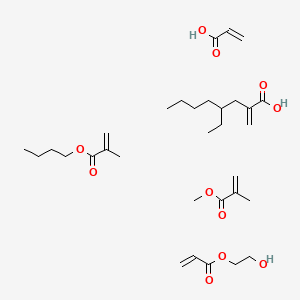

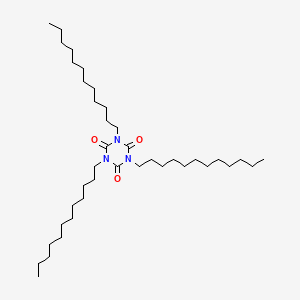
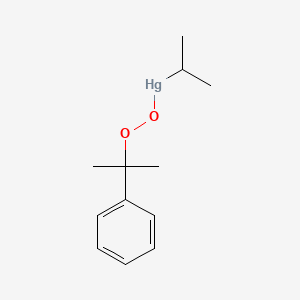
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
